molecular formula C25H22N2O7S B5337005 N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine

N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine

Cat. No.: B5337005
M. Wt: 494.5 g/mol
InChI Key: CUADFMKFOWMFLV-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)acryloyl]glycine, commonly known as BAPTA-Gly, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAPTA-Gly is a calcium chelator that can be used to study the role of calcium in various biological processes. In

Mechanism of Action

BAPTA-Gly acts as a calcium chelator, which means that it binds to calcium ions and removes them from the solution. This property allows researchers to study the effects of calcium on biological processes. BAPTA-Gly has a high affinity for calcium ions, which makes it an effective tool for studying calcium-dependent processes.
Biochemical and Physiological Effects
BAPTA-Gly has been shown to have several biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes, including neurotransmitter release, muscle contraction, and cell signaling. BAPTA-Gly has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BAPTA-Gly is its high affinity for calcium ions, which makes it an effective tool for studying calcium-dependent processes. BAPTA-Gly is also relatively easy to synthesize and is commercially available. However, one of the limitations of BAPTA-Gly is that it can also bind to other divalent cations, such as magnesium and zinc, which may affect the results of experiments.

Future Directions

There are several future directions for the use of BAPTA-Gly in scientific research. One area of interest is the role of calcium in cancer development and progression. BAPTA-Gly may be useful in investigating the effects of calcium on cancer cell proliferation and metastasis. Another area of interest is the use of BAPTA-Gly in the development of new treatments for neurodegenerative diseases. BAPTA-Gly may be useful in the development of drugs that target calcium-dependent processes in the brain.
Conclusion
In conclusion, BAPTA-Gly is a chemical compound that has gained significant attention in scientific research due to its unique properties. BAPTA-Gly is a calcium chelator that can be used to study the role of calcium in various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BAPTA-Gly have been discussed in this paper. BAPTA-Gly has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of BAPTA-Gly involves the reaction of BAPTA with glycine. BAPTA is a well-known calcium chelator, and its reaction with glycine results in the formation of BAPTA-Gly. The synthesis process involves several steps, including the protection of the carboxylic acid group, coupling with glycine, and deprotection of the protecting groups. The final product is obtained after purification through column chromatography.

Scientific Research Applications

BAPTA-Gly has a wide range of applications in scientific research. It is commonly used to study the role of calcium in various biological processes, including cell signaling, neurotransmitter release, and muscle contraction. BAPTA-Gly is also used to investigate the role of calcium in diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

Properties

IUPAC Name

2-[[(E)-2-benzamido-3-[4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O7S/c1-17-7-13-21(14-8-17)35(32,33)34-20-11-9-18(10-12-20)15-22(25(31)26-16-23(28)29)27-24(30)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,26,31)(H,27,30)(H,28,29)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUADFMKFOWMFLV-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)NCC(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(\C(=O)NCC(=O)O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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